2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide
Overview
Description
2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of multiple functional groups, including a fluorobenzyl group, a nitrophenyl group, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl chloride, is reacted with a suitable nucleophile, such as sodium azide, to form 2-fluorobenzyl azide.
Reduction of the Azide Group: The azide group is reduced to an amine using a reducing agent like lithium aluminum hydride (LiAlH~4~).
Coupling with Glycine Derivative: The resulting 2-fluorobenzylamine is then coupled with a glycine derivative, such as N-(2-methyl-5-nitrophenyl)glycine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide ions (OH^-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Sodium borohydride (NaBH~4~), hydrogen gas (H~2~) with a catalyst
Substitution: Hydroxide ions (OH^-), amines
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows the compound to engage in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-5-{[(2-methylphenyl)sulfonyl]methyl}-2-furamide
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5S/c1-16-7-11-20(12-8-16)33(31,32)26(14-18-5-3-4-6-21(18)24)15-23(28)25-22-13-19(27(29)30)10-9-17(22)2/h3-13H,14-15H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEWENSXQYIXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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